4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride
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Overview
Description
4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 2,5-dimethylimidazole in the presence of hydrochloric acid. The reaction conditions are usually mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazole
- 4-methylimidazole
- 1H-imidazole-4-carboxaldehyde
Uniqueness
4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C7H13ClN2 |
---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-4-7-5(2)8-6(3)9-7;/h4H2,1-3H3,(H,8,9);1H |
InChI Key |
NFZCRKVHTAGNHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C)C.Cl |
Origin of Product |
United States |
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